N-methylpyridine-2-carboxamide

Description

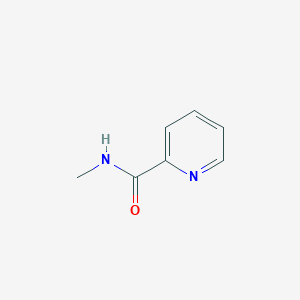

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-8-7(10)6-4-2-3-5-9-6/h2-5H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXAUIXTYRHFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483502 | |

| Record name | N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6144-78-1 | |

| Record name | N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-methylpyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-methylpyridine-2-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The document details experimental protocols, presents characterization data in a structured format, and includes visualizations of the synthetic pathway and analytical workflow.

Introduction

This compound, also known as N-methylpicolinamide, belongs to the pyridine carboxamide class of compounds. These structures are of significant interest in pharmaceutical research due to their presence in numerous biologically active molecules. The N-methylation of the amide functionality can significantly influence a compound's physicochemical properties, including its solubility, lipophilicity, metabolic stability, and target-binding interactions. This guide outlines a common and effective method for the preparation of this compound and the analytical techniques used to confirm its identity and purity.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of picolinic acid with methylamine. This transformation can be carried out via several methods, with the most prevalent being the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by amidation.

Synthetic Pathway

Caption: Synthesis of this compound from picolinic acid.

Experimental Protocols

Method 1: Synthesis via Acyl Chloride Intermediate

This two-step one-pot method is a widely used approach for the synthesis of this compound.[1][2][3][4]

Materials:

-

Picolinic acid

-

Thionyl chloride (SOCl₂)

-

Methylamine (solution in THF or as a gas)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Formation of Picolinoyl Chloride:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add picolinic acid (1.0 eq).

-

Suspend the picolinic acid in anhydrous DCM.

-

Slowly add thionyl chloride (1.1 - 1.5 eq) to the suspension at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.

-

Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude picolinoyl chloride can be used directly in the next step.

-

-

Amidation Reaction:

-

Dissolve the crude picolinoyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

-

In a separate flask, prepare a solution of methylamine (2.0 - 2.5 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous DCM.

-

Slowly add the methylamine solution to the picolinoyl chloride solution at 0 °C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the mixture with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization of this compound

General Characterization Workflow

Caption: General workflow for the characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum provides information about the chemical environment of protons, while the ¹³C NMR spectrum provides information about the carbon skeleton.

Table 1: Representative ¹H NMR Data for Related Pyridine Carboxamides

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |

| N-(Pyridin-2-yl)picolinamide | CDCl₃ | 10.55 (s, 1H), 8.63 (d, 1H), 8.41 (d, 1H), 8.36 (d, 1H), 8.28 (d, 1H), 7.89 (t, 1H), 7.74 (t, 1H), 7.48 (t, 1H), 7.06 (dd, 1H) | [6] |

| 6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamide | DMSO-d₆ | 11.6 (s, 1H), 8.34 (s, 1H), 8.08 (d, 1H), 8.03 (s, 1H), 7.70 (t, 1H), 7.22 (d, 1H), 2.46 (s, 3H) | [7] |

| N-Phenylpicolinamide | CDCl₃ | Spectra available in appendix | [8] |

Table 2: Representative ¹³C NMR Data for Related Pyridine Carboxamides

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

| N-(Pyridin-2-yl)picolinamide | CDCl₃ | 162.7, 151.3, 149.4, 148.4, 148.3, 138.4, 137.7, 126.8, 122.5, 120.0, 114.0 | [6] |

| 6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamide | DMSO-d₆ | 178.95, 163.58, 151.28, 140.56, 139.59, 124.97, 119.51, 23.18 | [7] |

| N-Phenylpicolinamide | CDCl₃ | Spectra available in appendix | [8] |

For This compound , one would expect to see signals for the methyl group (a singlet around 2.8-3.0 ppm in ¹H NMR and a signal around 26-28 ppm in ¹³C NMR) and four distinct aromatic protons and five aromatic carbons corresponding to the pyridine ring, in addition to the amide carbonyl carbon signal (around 164-168 ppm in ¹³C NMR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₈N₂O), the expected exact mass is 136.0637 g/mol .

Table 3: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Reference |

| This compound | - | Confirms to structure | [5] |

| N-(5-Methylpyridin-2-yl)picolinamide | HRMS (ESI) | 214.0980 (calculated), 214.0995 (found) | [6] |

| 6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamide | EI-MS | 194 (M⁺) | [7] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretching of the amide, N-H bending (if any secondary amide is present as an impurity), C-N stretching, and the vibrations of the pyridine ring.

Table 4: Representative IR Absorption Data for Related Pyridine Carboxamides

| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |

| 6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamide | 3244, 3116, 1614 | NH₂, NHCS, C=N | [7] |

| Picolinamide | - | Full spectrum available from NIST | [9][10] |

| 6-Trifluoromethyl pyridine-2-yl methylene hydrazine carboxamide | 1715, 1591 | C=O, CONH | [7] |

For This compound , a strong absorption band is expected in the region of 1640-1680 cm⁻¹ corresponding to the amide C=O stretching vibration. The absence of a significant N-H stretching band around 3300 cm⁻¹ would indicate the successful N-methylation.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via the acyl chloride method, a robust and widely applicable procedure. The guide also outlines the key characterization techniques—NMR, MS, and IR spectroscopy—that are essential for confirming the structure and purity of the final product. The provided data on related compounds serves as a valuable reference for researchers engaged in the synthesis and characterization of this and similar molecules. The methodologies and data presented herein are intended to support the work of scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. repositorio.uam.es [repositorio.uam.es]

- 9. Picolinamide [webbook.nist.gov]

- 10. Picolinamide [webbook.nist.gov]

"N-methylpyridine-2-carboxamide" IUPAC name and CAS number

IUPAC Name: N-methylpyridine-2-carboxamide

CAS Number: 6144-78-1

This technical guide provides a comprehensive overview of this compound, a pyridine carboxamide derivative of interest to researchers, scientists, and professionals in drug development. While detailed biological data on this specific compound is limited in publicly available literature, it serves as a crucial scaffold and starting material for the synthesis of various biologically active molecules. This guide will cover the fundamental properties of this compound and delve into the experimental protocols and quantitative data of its prominent derivatives, illustrating its significance in medicinal chemistry.

Physicochemical Properties

This compound is an organic compound featuring a pyridine ring substituted with a methylcarboxamide group at the 2-position. Its structure lends itself to further chemical modifications, making it a versatile building block in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Canonical SMILES | CNC(=O)c1ccccn1 |

| InChI Key | HXXAUIXTYRHFNO-UHFFFAOYSA-N |

Synthesis of this compound Derivatives

This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The following sections detail the synthesis of representative derivatives.

General Synthesis of 4-substituted-N-methylpicolinamide Derivatives

A common synthetic route involves the reaction of a precursor, such as 4-chloro-N-methylpyridine-2-carboxamide, with a nucleophile to introduce a substituent at the 4-position of the pyridine ring.

Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide [1]

This protocol describes the synthesis of a derivative where an aminophenoxy group is introduced at the 4-position.

Materials:

-

4-aminophenol

-

Dimethylformamide (DMF)

-

1M Potassium tert-butoxide in Tetrahydrofuran (THF)

-

(4-chloro(2-pyridyl))-N-methyl carboxamide

-

Potassium carbonate

-

Ethyl acetate

-

Brine

-

Magnesium sulfate

Procedure:

-

To a solution of 4-aminophenol (1 g, 9.2 mmol) in DMF (20 mL), add 1M potassium tert-butoxide in THF (9.7 mL, 9.7 mmol) at room temperature.

-

Stir the mixture for 2 hours.

-

Add (4-chloro(2-pyridyl))-N-methyl carboxamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol).

-

Heat the reaction mixture to 80 °C for 6 hours.

-

After cooling, extract the reaction mixture with ethyl acetate (50 mL).

-

Wash the organic layer with brine (20 mL) and dry over magnesium sulfate.

-

Remove the solvent in vacuo.

-

Purify the residue by column chromatography to afford 4-(4-Aminophenoxy)-N-methylpicolinamide.

Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide.

Biological Activity of this compound Derivatives

While data on the parent compound is scarce, its derivatives have been synthesized and evaluated for various biological activities, particularly as potential antitumor agents.[2][3]

Antiproliferative Activity of N-methylpicolinamide-4-thiol Derivatives

A series of N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated for their ability to inhibit the proliferation of human cancer cell lines.[2]

Experimental Protocol: MTT Assay for Cell Proliferation

The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

-

Seed human cancer cell lines (e.g., HepG2, HCT-116) in 96-well plates.

-

After cell attachment, treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the concentration that inhibits 50% of cell growth (IC₅₀) from the dose-response curves.

Quantitative Data: In Vitro Antiproliferative Activities of selected N-methylpicolinamide-4-thiol Derivatives [2]

| Compound | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | SW480 IC₅₀ (µM) | SPC-A1 IC₅₀ (µM) | A375 IC₅₀ (µM) |

| 6p | <10 | <10 | <10 | <10 | <10 |

| Sorafenib (Control) | >10 | >10 | >10 | >10 | >10 |

The results indicated that compound 6p exhibited significant cytotoxicity against several cancer cell lines, with IC₅₀ values less than 10 µM, demonstrating superior or comparable activity to the reference drug, sorafenib.[2]

Kinase Inhibitory Activity

Further investigation into the mechanism of action of promising derivatives revealed selective inhibition of specific kinases involved in cancer progression. For instance, compound 6p was identified as a selective inhibitor of Aurora-B kinase.[4]

Drug discovery workflow for this compound derivatives.

Conclusion

This compound is a valuable chemical entity, primarily serving as a foundational structure for the development of novel therapeutic agents. While direct biological data on the compound itself is not extensively documented in the public domain, the potent and varied activities of its derivatives underscore the importance of this scaffold in medicinal chemistry. The provided experimental protocols and quantitative data for its derivatives offer a glimpse into the potential applications and research directions involving this class of compounds. Further investigation into the direct biological effects of this compound and the synthesis of new derivatives are promising avenues for future research in drug discovery.

References

- 1. 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of "N-methylpyridine-2-carboxamide"

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylpyridine-2-carboxamide, also known as N-methylpicolinamide, is a heterocyclic organic compound with the chemical formula C₇H₈N₂O.[1] As a derivative of picolinamide, this molecule and its analogues are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents.[2] Derivatives of this core structure have demonstrated a range of biological activities, including antitumor properties through the inhibition of key cellular regulators like Aurora-B kinase.[3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of the biological pathways in which its derivatives are implicated.

Physical and Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of closely related compounds provide valuable insights. The available data for this compound and its parent compound, picolinamide, are summarized below.

General Properties

| Property | Value | Source |

| Chemical Formula | C₇H₈N₂O | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| CAS Number | 6144-78-1 | [1] |

| Appearance | Likely a solid at room temperature | General knowledge |

Tabulated Physical Properties

| Property | This compound | Picolinamide (CAS 1452-77-3) | 6-methylpyridine-2-carboxamide (CAS 63668-37-1) |

| Melting Point | Data not available | 110 °C (decomposes)[5] | 117-119 °C[6] |

| Boiling Point | Data not available | 143 °C at 20 mmHg (2.7 kPa)[7] | 271.10 °C at 760 mmHg (Predicted)[6] |

| Solubility | Expected to have moderate solubility in polar solvents | Slightly soluble in DMSO and Methanol[8] | Data not available |

| pKa | Data not available | 2.10 (+1)[8] | Data not available |

Experimental Protocols

The synthesis of this compound can be achieved through several established methods for amide formation. Below are detailed protocols for two common synthetic routes.

Synthesis via Acyl Chloride

This method involves the conversion of picolinic acid to its more reactive acyl chloride, followed by amidation with methylamine.

Step 1: Synthesis of Picolinoyl Chloride

-

To a solution of picolinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (SOCl₂, 1.1-1.5 equivalents) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude picolinoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude picolinoyl chloride from Step 1 in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylamine (2-3 equivalents), either as a gas bubbled through the solution or as a solution in THF or water, to the cooled acyl chloride solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Caption: Workflow for the synthesis of this compound via an acyl chloride intermediate.

Synthesis using Coupling Agents

This method directly couples picolinic acid and methylamine using a peptide coupling agent, which avoids the need to prepare the acyl chloride.

-

Dissolve picolinic acid (1 equivalent) in a suitable anhydrous solvent such as DMF or dichloromethane.

-

Add a peptide coupling agent (e.g., 1.1 equivalents of HATU, HBTU, or DCC).

-

Add a non-nucleophilic base (e.g., 2-3 equivalents of N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)) to the reaction mixture.

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add methylamine hydrochloride (1.2 equivalents) followed by an additional equivalent of the base, or add a solution of methylamine.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, its derivatives have emerged as a promising class of compounds in cancer research. Notably, certain N-methylpicolinamide derivatives have been identified as potent inhibitors of Aurora-B kinase.[3][4]

Aurora-B kinase is a key serine/threonine kinase that plays a critical role in the regulation of mitosis.[3] It is a component of the chromosomal passenger complex (CPC), which ensures the correct segregation of chromosomes during cell division. Overexpression of Aurora-B is frequently observed in various human cancers and is associated with aneuploidy and tumor progression.[3]

Aurora-B Kinase Signaling Pathway in Mitosis

The diagram below illustrates the central role of the Aurora-B kinase pathway in ensuring proper chromosome attachment to the mitotic spindle and the activation of the spindle assembly checkpoint (SAC). Inhibition of Aurora-B by N-methylpicolinamide derivatives would disrupt these processes, leading to mitotic arrest and ultimately cell death in cancer cells.

References

- 1. scbt.com [scbt.com]

- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Pyridinecarboxamide | C6H6N2O | CID 15070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Picolinamide 98 1452-77-3 [sigmaaldrich.com]

- 6. N-METHYLNICOTINAMIDE(114-33-0) 1H NMR spectrum [chemicalbook.com]

- 7. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to N-methylpyridine-2-carboxamide: Molecular Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylpyridine-2-carboxamide is a heterocyclic organic compound that serves as a crucial scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their potential as potent and selective inhibitors of key biological targets, including Tyrosine Kinase 2 (TYK2) and Poly (ADP-ribose) polymerase 1 (PARP1). This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It further details an experimental protocol for its synthesis and explores the signaling pathways in which its derivatives are actively being investigated, offering insights for researchers and professionals in drug development.

Molecular Structure and Chemical Formula

This compound, also known as N-methylpicolinamide, is characterized by a pyridine ring substituted with a methylcarboxamide group at the 2-position.

Chemical Formula: C₇H₈N₂O[1]

Molecular Weight: 136.15 g/mol [1]

IUPAC Name: this compound

CAS Number: 6144-78-1[1]

Canonical SMILES: CNC(=O)c1ccccn1

The molecular structure consists of a planar pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. The carboxamide group (-C(=O)NHCH₃) is attached to the carbon atom adjacent to the nitrogen in the pyridine ring. The presence of the amide group allows for hydrogen bonding, influencing its solubility and interaction with biological targets.

Physicochemical and Structural Data

| Parameter | Value |

| Bond Lengths (Å) | |

| Re—N1 | 2.1836 (13) |

| Re—O4 | 2.1583 (10) |

| C1—N1 | 1.352 (2) |

| C1—C2 | 1.383 (2) |

| C2—C3 | 1.381 (3) |

| C3—C4 | 1.378 (3) |

| C4—C5 | 1.380 (2) |

| C5—N1 | 1.348 (2) |

| C1—C6 | 1.501 (2) |

| C6—O4 | 1.250 (2) |

| C6—N2 | 1.332 (2) |

| N2—C7 | 1.455 (2) |

| **Bond Angles (°) ** | |

| N1—Re1—O4 | 74.33 (4) |

| C5—N1—C1 | 118.4 (1) |

| N1—C1—C6 | 115.5 (1) |

| C1—C6—O4 | 121.2 (2) |

| C1—C6—N2 | 117.3 (1) |

| O4—C6—N2 | 121.5 (2) |

| C6—N2—C7 | 124.0 (2) |

Data obtained from the crystal structure of tricarbonyl(this compound-κ²N¹,O)(thiocyanato-κN)rhenium(I).

Experimental Protocol: Synthesis of this compound

The following protocol details a general and efficient method for the N-methylation of pyridine-2-carboxamides, which can be specifically applied to the synthesis of this compound. This procedure utilizes a solid methylating agent, offering good yields and high selectivity.[2]

3.1. Materials

-

Pyridine-2-carboxamide (starting material)

-

Phenyl trimethylammonium iodide (PhMe₃NI)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous Toluene

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.2. Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridine-2-carboxamide (1.0 eq), phenyl trimethylammonium iodide (2.5 eq), and cesium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to create a suspension. The typical solvent volume is around 10 mL per mmol of the starting amide.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 18-24 hours.[2]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid cesium salts and wash the solid residue with ethyl acetate.

-

Combine the filtrate and the washings in a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

3.3. Workflow Diagram

Biological Significance and Signaling Pathways

Derivatives of this compound have emerged as promising inhibitors of two critical enzyme families: Tyrosine Kinase 2 (TYK2) and Poly (ADP-ribose) polymerase 1 (PARP1). The core this compound structure often serves as a key pharmacophore, providing a foundational scaffold for designing potent and selective inhibitors.

4.1. Inhibition of Tyrosine Kinase 2 (TYK2) and the JAK/STAT Pathway

TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a pivotal role in the signaling of pro-inflammatory cytokines such as interleukins (IL-12, IL-23) and type I interferons (IFNs). The JAK/STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.

Small molecule inhibitors targeting the pseudokinase (JH2) domain of TYK2 can act as allosteric inhibitors, offering high selectivity over other JAK family members and thus a potentially better safety profile. This compound derivatives have been identified as potent allosteric inhibitors of TYK2.

4.2. Inhibition of PARP1 and Synthetic Lethality in Cancer

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks through the base excision repair (BER) pathway. Inhibitors of PARP1 have shown significant efficacy in cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. This is due to a concept known as synthetic lethality, where the inhibition of two separate pathways (in this case, BER by PARP inhibitors and HR by genetic mutation) leads to cell death, while the inhibition of either pathway alone is not lethal.

This compound-based compounds have been developed as potent PARP1 inhibitors. These inhibitors compete with the natural substrate NAD+ at the catalytic site of PARP1, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP1 on the DNA. This leads to the accumulation of unresolved single-strand breaks, which are converted to double-strand breaks during DNA replication. In HR-deficient cancer cells, these double-strand breaks cannot be repaired, leading to genomic instability and ultimately, apoptosis.

Conclusion

This compound represents a versatile and valuable scaffold in modern drug discovery. Its structural features and synthetic accessibility make it an attractive starting point for the development of targeted therapies. The demonstrated activity of its derivatives as allosteric inhibitors of TYK2 and potent inhibitors of PARP1 highlights the significant potential of this chemical class in addressing unmet medical needs in autoimmune diseases and oncology. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of novel and improved therapeutic agents.

References

An In-depth Technical Guide to the Solubility of N-methylpyridine-2-carboxamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of N-methylpyridine-2-carboxamide. Due to the limited availability of publicly accessible quantitative solubility data for this specific compound, this document focuses on delivering a robust framework for its experimental determination. It includes detailed methodologies for solubility assessment, a visual workflow for the experimental process, and a structured template for data presentation. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary tools to accurately determine and document the solubility profile of this compound in various organic solvents, a critical parameter in medicinal chemistry, process development, and formulation science.

Introduction to this compound

This compound, a derivative of picolinamide, is a molecule of interest in various fields of chemical research, including medicinal chemistry and materials science. Its structure, featuring a pyridine ring, an amide group, and a methyl substituent, suggests a nuanced solubility profile that is dependent on the nature of the solvent. The pyridine ring offers a degree of aromaticity and potential for pi-stacking interactions, while the amide group can participate in hydrogen bonding as both a donor and an acceptor. The N-methyl group can influence the molecule's steric hindrance and overall polarity. Understanding the solubility of this compound in a range of organic solvents is fundamental for its application in synthesis, purification, formulation, and biological screening.

The Critical Role of Solubility in Research and Development

Solubility is a fundamental physicochemical property that dictates the viability of a compound for a multitude of applications. In drug discovery and development, poor solubility can lead to low bioavailability, hindering the therapeutic potential of a promising active pharmaceutical ingredient (API). In process chemistry, solubility data is crucial for designing efficient crystallization, extraction, and purification protocols. Furthermore, understanding a compound's solubility is essential for preparing stock solutions for biological assays and for the formulation of final products. Therefore, the accurate determination of the solubility of this compound in various organic solvents is a prerequisite for its systematic investigation and utilization.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Gravimetric Method

This method is straightforward and relies on the accurate weighing of the dissolved solute after solvent evaporation.

3.2.1. Procedure

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a saturated solution is formed. The shaking should be vigorous enough to keep the solid suspended.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe fitted with a compatible syringe filter. This step is critical to ensure that no undissolved solid is transferred.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Final Weighing: Once the solvent is completely removed, re-weigh the vial containing the dried solute.

3.2.2. Calculation

The solubility (S) can be calculated using the following formula:

S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant withdrawn (L)

3.3. HPLC/UV-Vis Spectrophotometry Method

This method is highly sensitive and requires the development of a calibration curve.

3.3.1. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Calibration Curve: Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometric method to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.

-

Saturated Solution Preparation and Sampling: Prepare a saturated solution and withdraw a filtered sample of the supernatant as described in the gravimetric method (steps 3.2.1.1 to 3.2.1.5).

-

Dilution: Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample using the same analytical method used to generate the calibration curve.

3.3.2. Calculation

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Data Presentation

Quantitative solubility data for this compound should be presented in a clear and organized manner. The following table provides a template for recording experimental results.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Methanol | 25 | Gravimetric/HPLC | ||

| Ethanol | 25 | Gravimetric/HPLC | ||

| Isopropanol | 25 | Gravimetric/HPLC | ||

| Acetone | 25 | Gravimetric/HPLC | ||

| Acetonitrile | 25 | Gravimetric/HPLC | ||

| Dichloromethane | 25 | Gravimetric/HPLC | ||

| Ethyl Acetate | 25 | Gravimetric/HPLC | ||

| Toluene | 25 | Gravimetric/HPLC | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric/HPLC | ||

| N,N-Dimethylformamide (DMF) | 25 | Gravimetric/HPLC | ||

| Repeat for other relevant temperatures |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

An In-depth Technical Guide to N-methylpyridine-2-carboxamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methylpyridine-2-carboxamide derivatives and analogs, a class of compounds with significant and diverse therapeutic potential. This document collates key data on their synthesis, biological activities, and structure-activity relationships, offering detailed experimental protocols and visual representations of relevant biological pathways and workflows to support ongoing research and development efforts.

Introduction

This compound and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been investigated for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. Furthermore, derivatives have shown promise in the treatment of neurodegenerative diseases and as modulators of key enzymatic pathways. This guide aims to consolidate the current scientific knowledge on these compounds to facilitate further exploration and application in drug discovery.

Synthesis and Derivatization

The synthesis of this compound and its analogs can be achieved through several established chemical routes. A common approach involves the reaction of a pyridine-2-carboxylic acid derivative with methylamine. To facilitate the formation of the amide bond, coupling agents such as 1,1'-Carbonyldiimidazole (CDI) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are often employed.

Derivatization is key to modulating the physicochemical properties and biological activity of the core structure. Modifications are typically introduced by utilizing substituted pyridine precursors or by direct functionalization of the this compound molecule. A notable derivatization strategy is the N-methylation of various substituted pyridine-2-carboxamides, which can be achieved with high selectivity.

Table 1: Synthesis Yields for N-methylation of Substituted Pyridine-2-carboxamides

| Entry | Substrate (Pyridine-2-carboxamide) | Product | Reaction Time (h) | Yield (%) |

| 1 | Pyridine-2-carboxamide | This compound | 18 | 85 |

| 2 | 4-Chloropyridine-2-carboxamide | 4-Chloro-N-methylpyridine-2-carboxamide | 20 | 82 |

| 3 | 5-Bromopyridine-2-carboxamide | 5-Bromo-N-methylpyridine-2-carboxamide | 20 | 88 |

| 4 | 4-Methoxypyridine-2-carboxamide | 4-Methoxy-N-methylpyridine-2-carboxamide | 22 | 79 |

| 5 | 6-Methylpyridine-2-carboxamide | N,6-Dimethylpyridine-2-carboxamide | 18 | 87 |

Biological Activities and Therapeutic Potential

Derivatives of this compound have been shown to interact with a variety of biological targets, leading to a wide range of pharmacological effects.

Enzyme Inhibition

A significant area of research has focused on the development of this compound derivatives as enzyme inhibitors.

-

Urease Inhibitors: Certain pyridine carboxamide derivatives have demonstrated potent inhibitory activity against the urease enzyme, which is implicated in conditions such as gastric and duodenal ulcers.

-

Succinate Dehydrogenase (SDH) Inhibitors: Novel pyridine carboxamides have been identified as potential succinate dehydrogenase inhibitors with promising antifungal activity against pathogens like Botrytis cinerea.

-

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: A series of pyridine-2-carboxamide analogues have shown strong inhibitory activity against HPK1, a target for cancer immunotherapy.

-

Tyrosine Kinase 2 (TYK2) Inhibitors: Derivatives of this compound have been developed as potent and selective inhibitors of TYK2, a key enzyme in pro-inflammatory cytokine signaling.

-

Matrix Metalloproteinase-13 (MMP-13) Inhibitors: Dimethylpyridine-3-carboxamide derivatives have been designed as selective, non-zinc chelating inhibitors of MMP-13 with potential anticancer activity.

Table 2: Enzyme Inhibitory Activity of Selected Pyridine Carboxamide Derivatives

| Compound ID | Target Enzyme | IC50 Value | Reference |

| 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) | Urease | 1.07 ± 0.043 µM | |

| pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) | Urease | 2.18 ± 0.058 µM | |

| 6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamide (Rx-2) | Urease | 6.41 ± 0.023 µM | |

| 6-Methylpyridine-2-yl methylene hydrazinecarboxamide (Rx-8) | Urease | 3.41 ± 0.011 µM | |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | Succinate Dehydrogenase (B. cinerea) | 5.6 mg/L (17.3 µM) | |

| Compound 19 (a pyridine-2-carboxamide analogue) | HPK1 | Not specified, but potent |

Receptor Modulation

-

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists: N-(6-Methylpyridin-yl)-substituted aryl amides have been investigated as novel antagonists for mGluR5, a target for central nervous system disorders.

-

N-methyl-D-aspartate (NMDA) Receptor Antagonists: Certain piperidine-2-carboxylic acid derivatives, which are analogs, have shown potent NMDA receptor antagonist activity, suggesting potential therapeutic use in neurodegenerative disorders.

Anti-inflammatory and Immunomodulatory Activity

The pyridine carboxamide scaffold is central to compounds with significant anti-inflammatory properties. For instance, derivatives have been developed as inhibitors of TYK2, which is crucial for the signaling of pro-inflammatory cytokines. Additionally, certain N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides have demonstrated potent topical anti-inflammatory activity. The discovery of pyridine-2-carboxamide derivatives as selective HPK1 inhibitors highlights their potential in cancer immunotherapy by modulating T-cell activation.

Neurodegenerative Diseases

The role of this compound derivatives extends to neurodegenerative conditions. Notably, they have been developed as γ-secretase modulators, which are promising for the treatment of Alzheimer's disease by selectively reducing the production of pathogenic amyloid-β42. One such derivative, 5-{8-[([1,1'-Biphenyl]-4-yl)methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl}-N-ethylpyridine-2-carboxamide hydrogen chloride (1v), potently reduced Aβ42 levels with an IC50 of 0.091 µM in cell cultures.

Antimicrobial and Antifungal Activity

Researchers have synthesized series of 4-[4-[{(substituted phenylamino)carbonyl}amino]phenoxy]-N-methylpyridine-2-carboxamide derivatives and evaluated their antimicrobial properties. Furthermore, novel pyridine carboxamides have been identified as potential succinate dehydrogenase inhibitors with significant antifungal activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and evaluation of this compound derivatives.

General Synthesis of Pyridine Carboxamide and Carbothioamide Derivatives[4][5]

-

Prepare separate ethanolic solutions of the desired substituted pyridine carboxaldehyde, semicarbazide hydrochloride (for carboxamides) or thiosemicarbazide (for carbothioamides), and sodium acetate.

-

In a round-bottom flask, add the carbazide or thiocarbazide solution dropwise to the continuously stirred aldehyde solution at room temperature.

-

Add the aqueous solution of sodium acetate to the reaction mixture.

-

Continue stirring at room temperature. The product is expected to precipitate out within 30 to 60 minutes.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the purified product.

In Vitro Urease Inhibition Assay[4]

-

Prepare a solution of Jack bean urease in phosphate buffer (pH 7.0).

-

Prepare solutions of the test compounds (pyridine carboxamide derivatives) and a standard inhibitor (e.g., thiourea) in a suitable solvent.

-

In a 96-well plate, add the urease solution to wells containing the test compounds or the standard inhibitor.

-

Incubate the plate at a specified temperature for a set time (e.g., 30 minutes at 37 °C).

-

Initiate the enzymatic reaction by adding a urea solution to each well.

-

Measure the rate of ammonia production, which is proportional to urease activity, using a suitable method such as the indophenol method, by measuring the absorbance at a specific wavelength (e.g., 625 nm) using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value for each compound.

N-methylation of Pyridine-2-carboxamides[3]

-

To a solution of the pyridine-2-carboxamide derivative (1.0 equivalent) in toluene, add cesium carbonate (Cs2CO3) and phenyl trimethylammonium iodide.

-

Stir the reaction mixture at a specified temperature (e.g., reflux) for 18-22 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the solid.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system to afford the N-methylated product.

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to this compound derivatives.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. The research highlighted in this guide demonstrates their potential in treating a range of diseases, from inflammatory conditions and cancer to neurodegenerative disorders. The synthetic versatility of this core allows for extensive structure-activity relationship studies, paving the way for the development of novel and more effective therapeutic agents. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these promising compounds.

An In-depth Technical Guide to the Biological Activity of the N-methylpyridine-2-carboxamide Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] When functionalized with a carboxamide group, the resulting pyridine carboxamide scaffold offers a versatile and robust platform for the development of novel therapeutic agents. The nitrogen atom within the pyridine ring and the hydrogen-bonding capabilities of the amide moiety provide crucial interaction points with biological targets like enzymes and receptors.[1] This guide focuses specifically on the N-methylpyridine-2-carboxamide core, exploring the diverse and significant biological activities demonstrated by its derivatives, ranging from antimicrobial and anticancer to specific enzyme inhibition. We will delve into the quantitative data, experimental methodologies, and structure-activity relationships that define its therapeutic potential.

Antimicrobial Activity

Derivatives of the this compound scaffold have demonstrated significant promise in combating a range of microbial pathogens, including drug-resistant bacteria.

Antibacterial and Antimycobacterial Activity

The scaffold is particularly notable for its efficacy against challenging bacteria like extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Mycobacterium tuberculosis.

-

Against ESBL-Producing E. coli : A series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were identified as potent antibacterial agents against ESBL-producing E. coli ST131 strains.[2] Compounds 4a and 4c from this series showed the highest activity, acting as effective inhibitors of β-lactamase enzymes.[2]

-

Against Mycobacterium tuberculosis : The pyridine carboxamide scaffold has yielded promising hits against M. tuberculosis. A notable example is MMV687254 , identified from the Pathogen Box library.[3][4] This compound is specifically active against M. tuberculosis and M. bovis BCG while being inactive against a panel of other common pathogenic bacteria.[3][4] Mechanistic studies revealed that MMV687254 is a prodrug that requires hydrolysis by the amidase AmiC for its antimycobacterial activity.[3][4] Interestingly, it acts as a bacteriostatic agent in liquid cultures but becomes bactericidal within infected macrophages, where it also induces autophagy.[3][4] Derivatives of this scaffold have shown efficacy against multidrug- and extensively drug-resistant clinical strains of M. tuberculosis, with MIC values in the low micromolar range.[3] Furthermore, N-methylation of the carboxamide moiety in related pyrazine-carboxamides has been shown to slightly increase antimycobacterial activity.[5]

Table 1: Antimycobacterial Activity of Pyridine Carboxamide Derivatives

| Compound/Derivative Class | Organism | Activity Metric | Value | Reference |

| MMV687254 | M. tuberculosis (drug-resistant strains) | MIC | 1.56–3.125 µM | [3] |

| 3-(hexylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC | 25 µg/mL | [5] |

| 3-(heptylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC | 25 µg/mL | [5] |

| 3-(octylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC | 25 µg/mL | [5] |

Experimental Protocols

1.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination This method is a standard procedure for assessing the in vitro antimicrobial activity of compounds.[6][7]

-

Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., E. coli, M. tuberculosis) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included on each plate. A known antibiotic (e.g., Ciprofloxacin) is often used as a reference control.[7]

-

Incubation: Plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

1.2.2. Macrophage Infection Assay for Intracellular Activity

This assay assesses the ability of a compound to inhibit microbial growth within host cells.[3][4]

-

Cell Culture: A macrophage cell line (e.g., J774A.1 or THP-1) is cultured and seeded in 96-well plates.

-

Infection: The macrophages are infected with the target mycobacteria (e.g., M. tuberculosis H37Rv) at a specific multiplicity of infection (MOI).

-

Compound Treatment: After allowing for phagocytosis, extracellular bacteria are removed by washing, and fresh medium containing serial dilutions of the test compound is added.

-

Incubation: The infected cells are incubated for a defined period (e.g., 48-72 hours).

-

Lysis and Plating: Macrophages are lysed to release intracellular bacteria. The lysate is serially diluted and plated on appropriate agar (e.g., Middlebrook 7H11) to determine the number of viable bacteria (CFU).

-

Analysis: The reduction in CFU in treated wells compared to untreated controls indicates the compound's intracellular activity.

Anticancer Activity

The this compound scaffold is a key component in several classes of anticancer agents, targeting various hallmarks of cancer through distinct mechanisms of action.

PARP1 Inhibition

A derivative of this scaffold, AZD5305 (5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide), has been identified as a highly potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1] This high selectivity for PARP1 over PARP2 is a significant advancement, as it is hypothesized to reduce the hematological toxicity commonly associated with less selective PARP inhibitors.[1]

Matrix Metalloproteinase (MMP) Inhibition

Dimethylpyridine-3-carboxamide derivatives have been developed as selective, non-zinc chelating inhibitors of MMP-13, an enzyme implicated in tumor invasion and metastasis.[8] These compounds exhibit a favorable therapeutic index, showing potent cytotoxicity against various cancer cell lines while being significantly less toxic to normal cells.[8]

Kinase Inhibition for Immunotherapy

Recent studies have highlighted pyridine-2-carboxamide analogues as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[9][10] HPK1 is a negative regulator of T-cell activation, and its inhibition is an attractive strategy for cancer immunotherapy.[9] Compound 19 from one such series demonstrated excellent kinase selectivity and robust in vivo efficacy in murine colorectal cancer models, especially when combined with an anti-PD-1 antibody.[9]

Activity of Thiosemicarbazone Derivatives

Thiosemicarbazones derived from pyridine-2-carboxaldehyde have shown significant antineoplastic activity.[11] Notably, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and its 4-methyl derivative were highly active against L1210 leukemia in mice, leading to increased survival rates.[11] These compounds are believed to exert their anticancer effects, at least in part, through iron chelation.[12]

Table 2: Anticancer Activity of this compound Derivatives

| Compound Class | Target/Mechanism | Cancer Cell Line | Activity Metric | Value | Reference |

| Dimethylpyridine-carboxamides | MMP-13 Inhibition | A549, MCF-7, LoVo | IC₅₀ | 3–10 µM | [8] |

| Dimethylpyridine-carboxamides | MMP-13 Inhibition | Normal Fibroblasts | IC₅₀ | 50–130 µM | [8] |

| Pyridine-2-carboxamide Analogue (Cmpd 19) | HPK1 Inhibition | CT26 (in vivo) | TGI% (+ anti-PD-1) | 94.3% | [9] |

| Pyridine-2-carboxamide Analogue (Cmpd 19) | MC38 (in vivo) | TGI% (+ anti-PD-1) | 83.3% | [9] | |

| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | Antineoplastic | L1210 Leukemia (in vivo) | % T/C | 246 | [11] |

| N-substituted 1H-indole-2-carboxamides | Antiproliferative | K-562 (Leukemia) | IC₅₀ | 0.33 µM | [13] |

| N-substituted 1H-indole-2-carboxamides | Antiproliferative | HCT-116 (Colon) | IC₅₀ | 1.01 µM | [13] |

Experimental Protocols

2.5.1. MTT Assay for Cell Proliferation The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][13]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Analysis: The absorbance is directly proportional to the number of viable cells. IC₅₀ values (the concentration of compound required to inhibit cell growth by 50%) are calculated by plotting cell viability against compound concentration.

Specific Enzyme Inhibition

Beyond broad anticancer and antimicrobial effects, derivatives of the scaffold have been engineered for high-potency, selective inhibition of specific enzymes involved in various disease states.

Urease Inhibition

The hyperactivity of the urease enzyme is a key factor in pathologies caused by bacteria like Helicobacter pylori, leading to gastric ulcers and potentially cancer.[14] Pyridine carboxamide and carbothioamide derivatives have been synthesized and evaluated as urease inhibitors.[14] The series showed promising results, with the carbothioamide derivative Rx-6 (5-chloropyridine-2-yl-methylene hydrazine carbothioamide) and the carboxamide derivative Rx-7 (pyridine 2-yl-methylene hydrazine carboxamide) exhibiting the most potent inhibition.[14]

Table 3: Urease Inhibitory Activity

| Compound | Structure | IC₅₀ (µM) | Reference |

| Rx-6 | 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | 1.07 ± 0.043 | [14] |

| Rx-7 | pyridine 2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 | [14] |

| Rx-8 | 6-methylpyridine-2-yl methylene hydrazinecarboxamide | 3.41 ± 0.011 | [14] |

Neuro-active Enzyme Inhibition

The scaffold has also been explored for diseases of the central nervous system.

-

γ-Secretase Modulation: In the context of Alzheimer's disease, a derivative named 5-{8-[(3,4'-Difluoro[1,1'-biphenyl]-4-yl)methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl}-N-methylpyridine-2-carboxamide was developed as a potent γ-secretase modulator, which led to a reduction in brain Aβ42 levels in animal models.[1]

-

Tyrosine Kinase 2 (TYK2) Inhibition: Starting from the related isomer N-methyl nicotinamide, highly selective allosteric inhibitors of TYK2 were developed.[1] TYK2 is a key enzyme in the signaling of pro-inflammatory cytokines, and these inhibitors demonstrated efficacy in a mouse model of colitis.[1]

Experimental Protocols

3.3.1. In Vitro Urease Inhibition Assay This assay measures the inhibition of urease-catalyzed urea hydrolysis.[14]

-

Enzyme Preparation: A solution of Jack bean urease is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor for a set time at room temperature.

-

Reaction Initiation: A solution of urea is added to the mixture to start the reaction. The total volume is typically brought to 200 µL in a 96-well plate.

-

Ammonia Detection: The reaction produces ammonia, which increases the pH of the medium. The rate of ammonia production is monitored by measuring the change in absorbance of a pH indicator (e.g., phenol red) at a specific wavelength (e.g., 570 nm) over time using a microplate reader.

-

Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of an uninhibited control. IC₅₀ values are determined from the dose-response curve. Thiourea is commonly used as a standard inhibitor.

Conclusion

The this compound scaffold is a remarkably versatile and privileged structure in modern drug discovery. Its derivatives have demonstrated a broad spectrum of potent biological activities, including antibacterial, antimycobacterial, anticancer, and specific enzyme inhibitory effects. The scaffold's chemical tractability allows for fine-tuning of its pharmacological properties, leading to the development of highly selective agents like PARP1 and HPK1 inhibitors. The success in generating compounds active against drug-resistant pathogens and complex diseases like cancer underscores its continued importance. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel therapeutic targets, and leveraging this scaffold to address unmet medical needs.

References

- 1. This compound|PARP1 Inhibitor|RUO [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]

- 11. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile [mdpi.com]

N-Methylpyridine-2-carboxamide: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylpyridine-2-carboxamide, a simple derivative of picolinic acid, has emerged as a privileged scaffold in medicinal chemistry. Its structural rigidity, hydrogen bonding capabilities, and versatile synthetic handles have made it a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. It further delves into the significant role of its derivatives in targeting key signaling pathways implicated in cancer and other diseases, with a focus on their mechanism of action as kinase inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of drug discovery.

Introduction: The Rise of a Privileged Scaffold

While the precise historical account of the initial synthesis of this compound is not extensively documented in readily available literature, its prominence has grown significantly with the advancement of medicinal chemistry. The pyridine carboxamide moiety itself is a recurring motif in numerous biologically active compounds. The addition of an N-methyl group subtly alters the molecule's properties, influencing its solubility, metabolic stability, and conformational preferences, thereby enhancing its potential as a drug candidate.

The core structure, this compound, serves as a fundamental building block for the synthesis of more complex molecules with tailored biological activities. Its derivatives have shown significant promise in various therapeutic areas, including oncology, immunology, and neurology.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug design and development.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 6144-78-1 | [1] |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not explicitly reported for the parent compound, but related compounds have melting points in the range of 150-230 °C. | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |

Spectroscopic Data

Detailed spectroscopic data for this compound is not consistently available in a single source. However, based on the analysis of closely related structures and general principles of spectroscopy, the following characteristic peaks can be predicted.[2][3][4][5][6][7]

1H NMR (Proton Nuclear Magnetic Resonance):

-

Pyridine Ring Protons: Multiple signals in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the specific substitution.

-

N-Methyl Protons: A singlet or a doublet (if coupled to the amide proton) typically in the range of δ 2.8-3.2 ppm.

-

Amide Proton (NH): A broad singlet that can appear over a wide range (δ 7.5-9.0 ppm), and its position is highly dependent on solvent and concentration.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm.

-

Pyridine Ring Carbons: Signals in the aromatic region (δ 120-150 ppm).

-

N-Methyl Carbon: A signal in the aliphatic region, typically around δ 25-30 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.

-

N-H Bend (Amide II): A band of variable intensity around 1520-1570 cm⁻¹.

-

C-N Stretch: A band in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Medium to strong bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (136.15 m/z).

-

Fragmentation Pattern: Characteristic fragments would include the loss of the methylamino group, the carbonyl group, and fragmentation of the pyridine ring.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the amidation of picolinic acid.[8]

Synthetic Workflow

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

Materials:

-

Picolinic acid

-

Thionyl chloride (SOCl₂)

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or other suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Activation of Picolinic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend picolinic acid in anhydrous DCM. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Removal of Excess Reagent: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude picolinoyl chloride hydrochloride is often used directly in the next step.

-

Amidation: Dissolve the crude picolinoyl chloride hydrochloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of methylamine and triethylamine in DCM. Add the methylamine solution dropwise to the stirred solution of picolinoyl chloride.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding water or a saturated solution of sodium bicarbonate. Separate the organic layer, and wash it successively with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry.

Role in Drug Discovery and Biological Activity

The this compound scaffold is a key component in a multitude of biologically active molecules, particularly in the field of oncology. Its derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.

Targeting Kinase Signaling Pathways

One of the most significant applications of N-methylpicolinamide derivatives is in the development of kinase inhibitors. For instance, certain derivatives have shown potent inhibitory activity against Aurora B kinase, a key regulator of mitosis.[2][9][10][11] Overexpression of Aurora B is a common feature in many cancers, making it an attractive therapeutic target.

Caption: Inhibition of the Aurora B kinase signaling pathway.

The diagram above illustrates a simplified representation of the signaling pathway involving Aurora B kinase. Upstream signals, such as those from the BRAF/MEK/ERK pathway, can lead to the transcriptional activation of Aurora B via transcription factors like FOXM1.[12] Aurora B then plays a crucial role in ensuring proper chromosome segregation, cytokinesis, and the spindle assembly checkpoint during mitosis.[9][10][13] N-methylpicolinamide-based inhibitors can block the activity of Aurora B, leading to mitotic arrest and ultimately, cancer cell death.

Quantitative Biological Data

The following table summarizes the in vitro anti-proliferative activity of a representative N-methylpicolinamide derivative against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 6p | HepG2 (Liver Cancer) | <10 | [9] |

| HCT-116 (Colon Cancer) | <10 | [9] | |

| SW480 (Colon Cancer) | <10 | [9] | |

| SPC-A1 (Lung Cancer) | <10 | [9] | |

| A375 (Melanoma) | <10 | [9] |

Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile and valuable scaffold in the pursuit of novel therapeutics. Its straightforward synthesis and the amenability of its structure to chemical modification have allowed for the generation of extensive libraries of derivatives with diverse biological activities. The success of N-methylpicolinamide-based compounds as potent kinase inhibitors underscores the potential of this core structure in developing targeted therapies for cancer and other diseases driven by aberrant signaling pathways.

Future research in this area will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: To further refine the scaffold for enhanced potency and selectivity against specific biological targets.

-

Exploration of New Biological Targets: Investigating the potential of N-methylpicolinamide derivatives to modulate other classes of enzymes and receptors.

-

Pharmacokinetic Optimization: Improving the drug-like properties of these compounds to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo efficacy.

-

Combination Therapies: Evaluating the synergistic effects of N-methylpicolinamide-based drugs with existing therapeutic agents.

The continued exploration of the chemical space around the this compound core holds great promise for the discovery of the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C7H8N2O | CID 12272691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1) | C7H8Cl2N2O | CID 46781006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N1-Methyl-2-pyridone-5-carboxamide | C7H8N2O2 | CID 69698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]